Lipophilicity Advantage: XLogP3 Comparison Against Non-Fluorinated and Mono-Fluorinated Phenyl Analogs
The 4-trifluoromethyl substituent on the phenyl ring increases calculated lipophilicity by approximately 1.4 log units relative to the unsubstituted phenyl analog and by approximately 0.8 log units relative to the 4-fluorophenyl analog [1]. This elevated XLogP3 of 3.7 positions the compound closer to the optimal range for blood-brain barrier penetration (typically logP 2–5) compared to less lipophilic triazole derivatives [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 5-Phenyl analog: ~2.3; 5-(4-Fluorophenyl) analog: ~2.9 |
| Quantified Difference | Δ = +1.4 (vs. phenyl); Δ = +0.8 (vs. 4-F-phenyl) |
| Conditions | Computed XLogP3; PubChem release 2025.09.15; values for comparators estimated from close structural analogs in PubChem |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability and can be a decisive factor in CNS-targeted library design or when seeking enhanced cellular uptake in cell-based assays.
- [1] PubChem. Compound Summary for CID 71428829: 1-Methyl-3-propyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazole. Computed XLogP3 value of 3.7. View Source
- [2] Pajouhesh, H. and Lenz, G.R., 2005. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), pp.541-553. View Source
